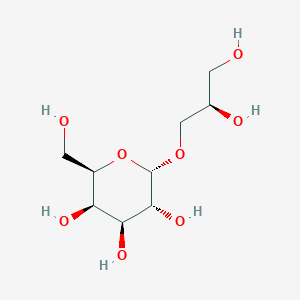
D-Isofloridoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Isofloridoside is synthesized through the condensation reaction of glycerol-3-phosphate and uridine diphosphate galactose . The reaction is catalyzed by specific enzymes, such as trehalose-6-phosphate synthase . The synthesis involves the formation of floridoside phosphate, which is subsequently dephosphorylated to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from marine red algae, particularly Laurencia undulata . The extraction process includes harvesting the algae, followed by solvent extraction and purification to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Isofloridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Isofloridoside is used as a precursor in the synthesis of various bioactive polysaccharides .
Biology: In biological research, this compound is studied for its role in osmotic acclimation and stress response in red algae .
Medicine: this compound has shown potential in protecting human hepatoma cells from alcohol-induced oxidative stress . It also exhibits antiangiogenic properties, making it a candidate for cancer research .
Industry: The compound is explored for its use in functional foods due to its antioxidant properties .
Wirkmechanismus
D-Isofloridoside exerts its effects by reducing intracellular reactive oxygen species and inhibiting oxidative stress and apoptotic processes . It binds to proteins such as superoxide dismutase, glutathione, and B-cell lymphoma-2, thereby modulating their activity . Additionally, it regulates the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, influencing angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Floridoside: An isomer of D-Isofloridoside, also derived from red algae.
L-Isofloridoside: Another isomer with similar properties.
Trehalose: A disaccharide with similar stress response functions.
Uniqueness: this compound is unique due to its specific binding to proteins involved in oxidative stress and its significant antiangiogenic properties . Unlike its isomers, it has shown distinct effects in reducing alcohol-induced cytotoxicity in human hepatoma cells .
Eigenschaften
Molekularformel |
C9H18O8 |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
NHJUPBDCSOGIKX-XIBIAKPJSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
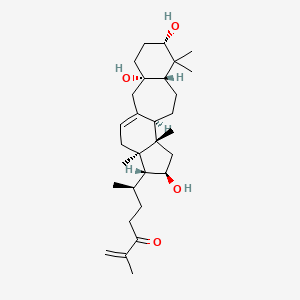
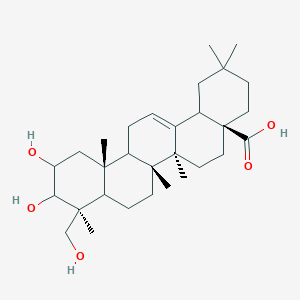
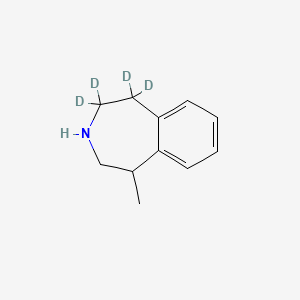
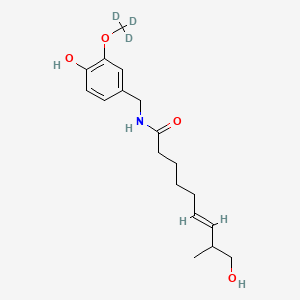

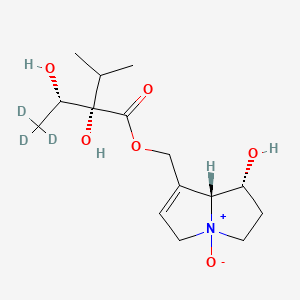
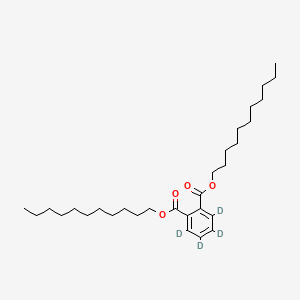
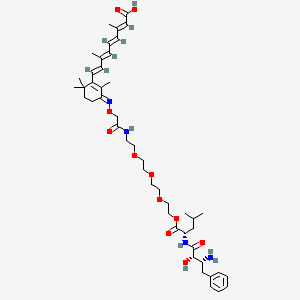

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)

![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
